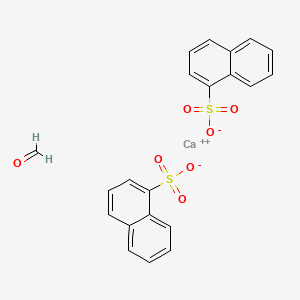
Calcium;formaldehyde;naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;formaldehyde;naphthalene-1-sulfonate is a compound that belongs to the family of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. This compound is primarily used as a superplasticizer in concrete, enhancing its properties by reducing water content while maintaining workability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium;formaldehyde;naphthalene-1-sulfonate is synthesized through the condensation of naphthalenesulfonate with formaldehyde. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions . The process can be summarized as follows:
Sulfonation: Naphthalene is sulfonated to produce naphthalenesulfonic acid.
Condensation: Naphthalenesulfonic acid is then condensed with formaldehyde in the presence of a catalyst to form the naphthalenesulfonate formaldehyde condensate.
Neutralization: The condensate is neutralized with calcium hydroxide to produce this compound.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced reactors and continuous processing techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Calcium;formaldehyde;naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under specific conditions.
Reduction: The sulfonate group can be reduced to form different derivatives.
Substitution: The sulfonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can lead to the formation of naphthoquinones, while reduction of the sulfonate group can produce naphthalenesulfonic acid derivatives .
Scientific Research Applications
Calcium;formaldehyde;naphthalene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a superplasticizer in concrete to improve its properties.
Biology: Employed in various biochemical assays and as a reagent in molecular biology.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the construction industry as a high-range water reducer
Mechanism of Action
The mechanism of action of calcium;formaldehyde;naphthalene-1-sulfonate involves its ability to disperse cement particles in concrete, thereby reducing the water content required for mixing. This is achieved through the adsorption of the compound onto the surface of cement particles, which prevents them from clumping together and allows for better dispersion .
Comparison with Similar Compounds
Similar Compounds
Sodium naphthalene sulfonate: Similar in structure but contains sodium instead of calcium.
Ammonium naphthalene sulfonate: Contains ammonium instead of calcium.
Potassium naphthalene sulfonate: Contains potassium instead of calcium.
Uniqueness
Calcium;formaldehyde;naphthalene-1-sulfonate is unique due to its specific calcium ion, which imparts different properties compared to its sodium, ammonium, and potassium counterparts. For example, it has a different setting time and water solubility, making it suitable for specific applications in the construction industry .
Properties
CAS No. |
65045-71-8 |
|---|---|
Molecular Formula |
C21H16CaO7S2 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
calcium;formaldehyde;naphthalene-1-sulfonate |
InChI |
InChI=1S/2C10H8O3S.CH2O.Ca/c2*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2;/h2*1-7H,(H,11,12,13);1H2;/q;;;+2/p-2 |
InChI Key |
NMPNBMTYQWXCTO-UHFFFAOYSA-L |
Canonical SMILES |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


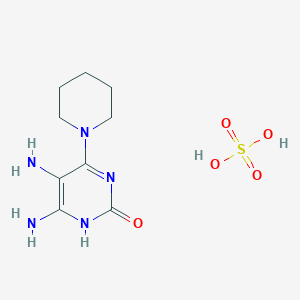
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)
-lambda~5~-phosphane](/img/structure/B14498043.png)

![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)
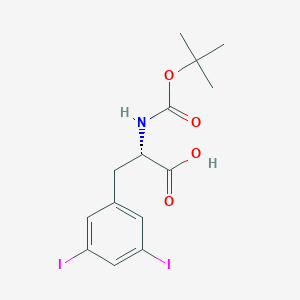

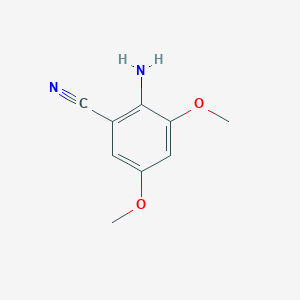
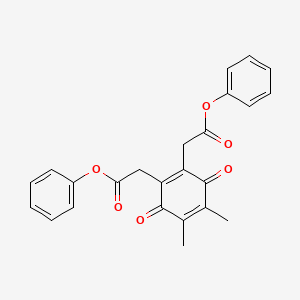

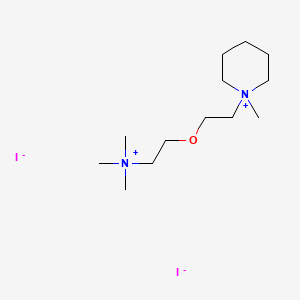
![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

